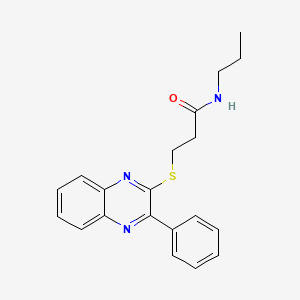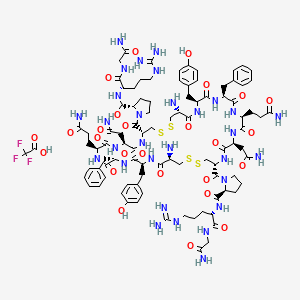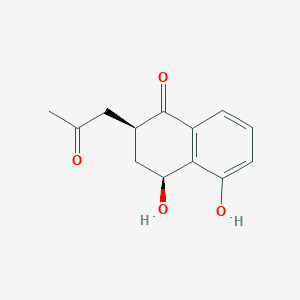
Bhimanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bhimanone is a novel quinone antibiotic isolated from a terrestrial Streptomycete.
準備方法
Bhimanone is typically isolated from the ethyl acetate extract of a terrestrial Streptomycete isolate. The isolation process involves several steps, including extraction, purification, and structural elucidation. The compound is obtained through a series of chromatographic techniques, such as flash column chromatography, preparative thin-layer chromatography (PTLC), high-performance liquid chromatography (HPLC), and size exclusion chromatography on Sephadex LH-20 .
化学反応の分析
Bhimanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
科学的研究の応用
Bhimanone has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying quinone antibiotics and their mechanisms of action. In biology, this compound has shown antibacterial activity against various bacterial strains, making it a potential candidate for developing new antibiotics. In medicine, it has been investigated for its cytotoxic activity against cancer cell lines, suggesting its potential use in cancer therapy. In industry, this compound can be used as a precursor for synthesizing other bioactive compounds .
作用機序
The mechanism of action of Bhimanone involves its interaction with molecular targets and pathways in bacterial cells. This compound exerts its effects by inhibiting the activity of key enzymes involved in bacterial cell wall synthesis and DNA replication. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death. The specific molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
類似化合物との比較
Bhimanone is unique compared to other similar compounds due to its distinct tetralone structure and biological activity. Similar compounds include Bhimamycin A-E, which are also quinone antibiotics isolated from the same Streptomycete strain. Bhimamycin A-E have similar antibacterial activity but differ in their chemical structures and specific biological effects. Other related compounds include chrysophanol, aloesaponarin II, and 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid, which are known microbial products with varying degrees of antibacterial and cytotoxic activity .
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(2S,4S)-4,5-dihydroxy-2-(2-oxopropyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-7(14)5-8-6-11(16)12-9(13(8)17)3-2-4-10(12)15/h2-4,8,11,15-16H,5-6H2,1H3/t8-,11+/m1/s1 |
InChIキー |
YGZHVOWQEXZCOB-KCJUWKMLSA-N |
異性体SMILES |
CC(=O)C[C@@H]1C[C@@H](C2=C(C1=O)C=CC=C2O)O |
正規SMILES |
CC(=O)CC1CC(C2=C(C1=O)C=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


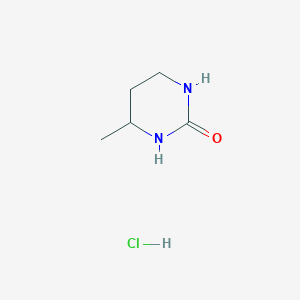
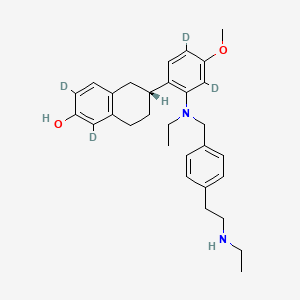
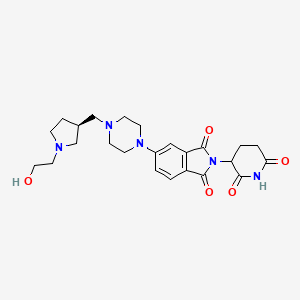
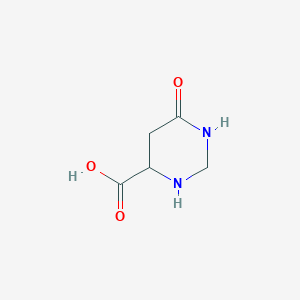
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
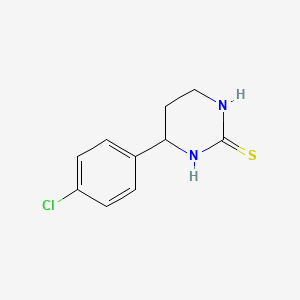
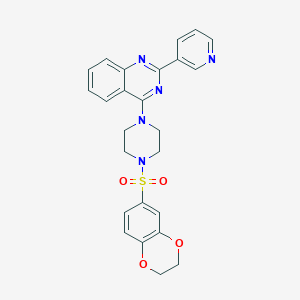
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
